Herbicidal agent 1
Description
Herbicidal Agent 1, identified as 2,2-bis(2,4-dinitrophenyl)-2-(phosphonatomethylamino)acetate, is a synthetic small molecule developed for broad-spectrum weed control. Synthesized through a multi-step reaction process, it exhibits excellent herbicidal activity across diverse plant species while demonstrating minimal toxicity to plant growth-promoting rhizobacteria (PGPR), a critical advantage for soil health . Its unique structural features, including nitro and phosphonate groups, contribute to its mechanism of action, which disrupts cellular processes in weeds. Notably, this compound also displays antimicrobial properties, broadening its utility in integrated pest management systems .
Properties
Molecular Formula |
C14H14F4N4O2 |
|---|---|
Molecular Weight |
346.28 g/mol |
IUPAC Name |
(2S)-2-[4-fluoro-3-(trifluoromethyl)phenoxy]-2-methyl-N-(1H-1,2,4-triazol-5-yl)butanamide |
InChI |
InChI=1S/C14H14F4N4O2/c1-3-13(2,11(23)21-12-19-7-20-22-12)24-8-4-5-10(15)9(6-8)14(16,17)18/h4-7H,3H2,1-2H3,(H2,19,20,21,22,23)/t13-/m0/s1 |
InChI Key |
JKBWQRZMPCPUFB-ZDUSSCGKSA-N |
Isomeric SMILES |
CC[C@@](C)(C(=O)NC1=NC=NN1)OC2=CC(=C(C=C2)F)C(F)(F)F |
Canonical SMILES |
CCC(C)(C(=O)NC1=NC=NN1)OC2=CC(=C(C=C2)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of Herbicidal agent 1 involves several chemical reactions. One common method includes the reaction of 2-methyl-4-chloro-phenoxyacetic acid with clopyralid. This reaction typically requires specific conditions such as controlled temperature and pH levels to ensure the desired product is obtained . Industrial production methods often involve large-scale synthesis using similar chemical reactions but optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
Herbicidal agent 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Herbicidal agent 1 has a wide range of scientific research applications. In chemistry, it is used to study reaction mechanisms and the effects of different reagents. In biology, it is employed to investigate plant physiology and the impact of herbicides on plant growth. In medicine, it is sometimes used as a model compound to study the effects of similar chemicals on human health. Industrially, this compound is used in the formulation of various herbicidal products designed for agricultural use .
Mechanism of Action
The mechanism of action of Herbicidal agent 1 involves the inhibition of specific enzymes critical for plant growth. For example, it may inhibit acetyl-CoA carboxylase (ACCase), an enzyme involved in fatty acid synthesis. This inhibition disrupts the production of essential lipids, leading to the death of the targeted weeds. The molecular targets and pathways involved in this process are complex and often require detailed biochemical studies to fully understand .
Comparison with Similar Compounds
Natural and Bioactive Herbicides
Table 2: Natural Herbicides vs. This compound
Key Findings:
- Eucalyptus essential oils (e.g., E. cladocalyx) exhibit potent herbicidal effects due to eucalyptol but risk non-target crop damage, unlike this compound’s PGPR compatibility .
- HPPD inhibitors (e.g., triketones) offer broad weed control and therapeutic applications but require structural optimization for agricultural use .
Mechanistic and Environmental Considerations
- This compound ’s phosphonate group likely disrupts enzymatic pathways in weeds, a mechanism distinct from oxazines (cellulose biosynthesis inhibition) and HPPD inhibitors (disruption of tyrosine metabolism) .
- Environmental impact assessments highlight this compound’s low soil residue and reduced drift risk compared to phenoxypropionic acid derivatives (e.g., haloxyfop), where enantiomer-specific degradation complicates environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
